

# The Pyridazine Scaffold: A Comparative Guide to its Pharmacological Versatility

**Author:** BenchChem Technical Support Team. **Date:** January 2026

| <b>Compound of Interest</b> |                                       |
|-----------------------------|---------------------------------------|
| Compound Name:              | 3-Chloro-6-(methylsulfonyl)pyridazine |
| Cat. No.:                   | B1581773                              |

[Get Quote](#)

For researchers and drug development professionals, the quest for novel pharmacophores that offer both efficacy and a favorable safety profile is perpetual. Among the heterocyclic compounds that have garnered significant attention, the pyridazine nucleus stands out as a "wonder nucleus" due to its remarkable chemical tractability and the diverse pharmacological activities exhibited by its analogs.<sup>[1][2]</sup> This guide provides an in-depth comparative analysis of pyridazine derivatives across key therapeutic areas, supported by experimental data, detailed protocols for evaluation, and an exploration of the underlying mechanisms of action. Our objective is to furnish a comprehensive resource that not only presents data but also explains the causality behind experimental choices, empowering researchers to make informed decisions in their drug discovery endeavors.

The unique physicochemical properties of the pyridazine ring, characterized by its weak basicity, a high dipole moment that facilitates  $\pi$ - $\pi$  stacking interactions, and a robust, dual hydrogen-bonding capacity, are pivotal to its versatility in drug-target interactions.<sup>[3]</sup> These attributes have been successfully harnessed in the development of approved drugs, underscoring the therapeutic potential of this scaffold.<sup>[4]</sup> This guide will delve into a comparative analysis of pyridazine analogs in four major domains: anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.

## Anticancer Activity: Targeting the Machinery of Malignancy

Pyridazine and its derivatives, particularly pyridazinones, have emerged as a privileged scaffold in anticancer drug discovery, with several compounds demonstrating potent activity against a range of cancer cell lines.<sup>[5][6]</sup> A notable mechanism of action for some pyridazine-containing drugs is the inhibition of Poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair.<sup>[7]</sup> In cancer cells with deficient DNA repair pathways, such as those with BRCA mutations, PARP inhibition leads to synthetic lethality and cell death.<sup>[1]</sup>

## Comparative Analysis of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of various pyridazine analogs against different cancer cell lines, presented as IC<sub>50</sub> or GI<sub>50</sub> values (the concentration required to inhibit cell growth by 50%). Lower values are indicative of higher potency.

| Compound ID/Series                | Cancer Cell Line                 | IC50/GI50 (μM)                  | Reference |
|-----------------------------------|----------------------------------|---------------------------------|-----------|
| 6-Aryl-pyridazinone (2h)          | Leukemia                         | Sub-micromolar                  |           |
| Non-small cell lung cancer        |                                  | Sub-micromolar                  |           |
| 3-Allylthio-6-aminopyridazine (5) | Various cancer cell lines        | Potent Inhibition               |           |
| Imidazo[1,2-b]pyridazine (27f)    | Lung cancer                      | Low nanomolar                   |           |
| Pyrazolo-pyridazine (4)           | HepG-2 (Liver)                   | 17.30                           | [1]       |
| HCT-116 (Colorectal)              | 18.38                            | [1]                             |           |
| MCF-7 (Breast)                    | 27.29                            | [1]                             |           |
| Pyridazinone derivative (9b)      | MCF-7 (Breast)                   | <0.1                            | [8]       |
| A549 (Lung)                       | <0.1                             | [8]                             |           |
| Pyridazinone derivative (9c)      | MCF-7 (Breast)                   | <0.1                            | [8]       |
| A549 (Lung)                       | <0.1                             | [8]                             |           |
| Pyridazinone derivative (10e)     | MDA-MB-468 (Breast)              | 12.52                           | [9]       |
| Pyridazinone derivative (11d)     | MDA-MB-468 (Breast)              | 12.00                           | [9]       |
| Pyridazinone derivative (17a)     | Melanoma, NSCLC, Prostate, Colon | GI% 62.21-100.14                | [10]      |
| 3(2H)-Pyridazinone (12)           | AGS (Gastric Adenocarcinoma)     | Good anti-proliferative effects | [11]      |

### Structure-Activity Relationship (SAR) Insights:

The data reveals that the 6-position of the pyridazine ring is a critical site for modification to achieve potent anticancer activity. For instance, the 6-aryl-pyridazinone derivative 2h displays remarkable potency. Furthermore, the fusion of other heterocyclic rings, such as in the imidazo[1,2-b]pyridazine 27f, can lead to exceptional low nanomolar antiproliferative activity. The introduction of a piperazinyl linker between the pyridazinone nucleus and an additional phenyl group has also been shown to yield compounds with good anti-proliferative effects against gastric adenocarcinoma cells.[\[11\]](#)

## Visualizing the Mechanism: PARP Inhibition

The following diagram illustrates the signaling pathway of PARP inhibition, a key mechanism for several anticancer pyridazine analogs.



[Click to download full resolution via product page](#)

Caption: PARP Inhibition Pathway.[\[1\]](#)[\[3\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

## Antimicrobial Prowess: Combating Pathogenic Threats

Pyridazine derivatives have demonstrated a broad spectrum of antimicrobial activities, exhibiting efficacy against various Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[\[15\]](#)[\[16\]](#) The versatility of the pyridazine nucleus allows for substitutions that can be fine-tuned to enhance potency and selectivity against specific microorganisms.

## Comparative Analysis of Antimicrobial Activity

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), representing the lowest concentration of a compound that inhibits visible microbial growth.

| Compound ID/Series             | Target Microorganism       | MIC (µg/mL)                               | Reference                                 |
|--------------------------------|----------------------------|-------------------------------------------|-------------------------------------------|
| Diarylurea Pyridazinone (10h)  | Staphylococcus aureus      | 16                                        | <a href="#">[13]</a>                      |
| Diarylurea Pyridazinone (8g)   | Candida albicans           | 16                                        | <a href="#">[13]</a>                      |
| Chloro Pyridazines             | Escherichia coli           | 0.892–3.744                               | <a href="#">[15]</a> <a href="#">[16]</a> |
| Pseudomonas aeruginosa         | 0.892–3.744                | <a href="#">[15]</a> <a href="#">[16]</a> |                                           |
| Pyridazinone Derivative (3)    | S. aureus (MRSA)           | 4.52 (µM)                                 | <a href="#">[17]</a>                      |
| Pyridazinone Derivative (7)    | E. coli                    | 7.8 (µM)                                  | <a href="#">[17]</a>                      |
| Pyridazinone Derivative (13)   | Acinetobacter baumannii    | 3.74 (µM)                                 | <a href="#">[17]</a>                      |
| P. aeruginosa                  | 7.48 (µM)                  | <a href="#">[17]</a>                      |                                           |
| Pyrrolopyridazines (saturated) | P. aeruginosa, C. albicans | More active than aromatic derivatives     | <a href="#">[4]</a> <a href="#">[18]</a>  |

Structure-Activity Relationship (SAR) Insights:

The antimicrobial data highlights several key structural features that influence activity. Chloro derivatives of pyridazine exhibit potent antibacterial activity, with MIC values lower than the standard antibiotic chloramphenicol against several Gram-negative bacteria.[15][16] In the pyrrolopyridazine series, saturated or partially saturated compounds consistently show stronger activity compared to their aromatic counterparts, although with differing selectivity.[4][18] For instance, saturated derivatives are more effective against *Pseudomonas aeruginosa* and *Candida albicans*.[4][18]

## Anti-inflammatory Effects: Quelling the Fires of Inflammation

Pyridazine and pyridazinone derivatives have emerged as promising anti-inflammatory agents, with many exhibiting potent inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory cascade.[19][20][21] This selectivity for COX-2 over COX-1 is a desirable trait, as it is associated with a reduced risk of gastrointestinal side effects commonly seen with non-steroidal anti-inflammatory drugs (NSAIDs).[7][22]

## Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory potential of pyridazine analogs is evaluated through both in vitro enzyme inhibition assays (IC<sub>50</sub> values for COX-1 and COX-2) and in vivo models such as the carrageenan-induced paw edema test in rats.

### In Vitro COX Inhibition

| Compound ID/Series          | COX-1 IC <sub>50</sub> (μM) | COX-2 IC <sub>50</sub> (μM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
|-----------------------------|-----------------------------|-----------------------------|--------------------------------------|-----------|
| Pyrazole-pyridazine (5f)    | 14.38                       | 1.50                        | 9.56                                 | [19]      |
| Pyrazole-pyridazine (6f)    | 9.61                        | 1.15                        | 8.31                                 | [19]      |
| Pyridazine derivative (3g)  | -                           | 0.04384                     | 11.51                                | [20]      |
| Pyridazine derivative (9a)  | -                           | 0.0155                      | >10                                  | [21]      |
| Pyridazine derivative (16b) | -                           | 0.0169                      | >10                                  | [21]      |
| Pyridazinone (24a,b)        | -                           | 0.01556 -<br>0.01977        | 24 - 38                              | [22]      |
| Pyridazinone (26b)          | -                           | 0.04384                     | 11                                   | [22]      |
| Celecoxib (Reference)       | 5.43                        | 2.16                        | 2.51                                 | [19]      |
| Indomethacin (Reference)    | 0.43                        | 1.22                        | 0.36                                 | [19]      |

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

| Compound ID/Series               | Dose (mg/kg) | Paw Edema Inhibition (%) | Time Point (hours) | Reference            |
|----------------------------------|--------------|--------------------------|--------------------|----------------------|
| Pyrrolo[3,4-d]pyridazinone (10b) | 20           | 57.5                     | 3                  | <a href="#">[23]</a> |
| Pyrrolo[3,4-d]pyridazinone (13b) | 20           | 62.3                     | 3                  | <a href="#">[23]</a> |
| Indomethacin (Reference)         | 10           | 71.2                     | 3                  | <a href="#">[23]</a> |
| Asparacosin A                    | 40           | Significant              | 3 & 5              | <a href="#">[24]</a> |
| Celecoxib (Reference)            | 50           | Significant              | 3 & 5              | <a href="#">[24]</a> |

#### Structure-Activity Relationship (SAR) Insights:

The presence of a trimethoxy group on the benzylidene ring, as seen in compounds 5f and 6f, significantly enhances COX-2 inhibitory activity.[\[19\]](#) Furthermore, certain pyridazine derivatives, such as 3g, 9a, and 16b, exhibit COX-2 inhibition and selectivity comparable to or even exceeding the widely used COX-2 inhibitor, celecoxib.[\[20\]](#)[\[21\]](#) The in vivo data corroborates the in vitro findings, with compounds like 13b demonstrating potent anti-inflammatory effects in the carrageenan-induced paw edema model.[\[23\]](#)

## Visualizing the Mechanism: COX-2 and NF-κB Signaling

The anti-inflammatory action of many pyridazine analogs is mediated through the inhibition of the COX-2 and NF-κB signaling pathways.



[Click to download full resolution via product page](#)

Caption: COX-2 and NF-κB Inflammatory Pathway.[25][26][27][28][29]

# Neuroprotective Potential: A Beacon of Hope for Neurodegenerative Disorders

Pyridazine analogs are also being explored for their neuroprotective properties, particularly as inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[\[30\]](#) Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[\[3\]](#)[\[30\]](#)

## Comparative Analysis of Acetylcholinesterase Inhibition

The inhibitory potency of pyridazine derivatives against AChE is determined by their IC50 values.

| Compound ID/Series                                              | Target Enzyme     | IC50 (μM)           | Reference            |
|-----------------------------------------------------------------|-------------------|---------------------|----------------------|
| Imidazo[1,2-b]pyridazine (5c)                                   | AChE              | 0.05                | <a href="#">[2]</a>  |
| Imidazo[1,2-b]pyridazine (5h)                                   | AChE              | 0.04                | <a href="#">[2]</a>  |
| Pyridyl-pyridazine (5)                                          | AChE              | 0.26                | <a href="#">[3]</a>  |
| BuChE                                                           | Potent Inhibition | <a href="#">[3]</a> |                      |
| Minaprine                                                       | AChE              | 85                  | <a href="#">[30]</a> |
| 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine (2) | AChE              | 0.12                | <a href="#">[30]</a> |
| Donepezil (Reference)                                           | AChE              | 0.17                | <a href="#">[3]</a>  |
| Tacrine (Reference)                                             | AChE              | 0.44                | <a href="#">[3]</a>  |
| Rivastigmine (Reference)                                        | AChE              | 2.76                | <a href="#">[3]</a>  |

### Structure-Activity Relationship (SAR) Insights:

The data clearly indicates that specific structural modifications can lead to highly potent AChE inhibitors. For instance, the imidazo[1,2-b]pyridazine derivatives 5c and 5h exhibit IC<sub>50</sub> values in the nanomolar range, significantly more potent than the reference drug rivastigmine.<sup>[2]</sup> The pyridyl-pyridazine derivative 5 also demonstrates potent dual inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).<sup>[3]</sup> Key structural requirements for high AChE inhibition include a central pyridazine ring, a lipophilic cationic head, and a 2-5 carbon distance between the pyridazine moiety and the cationic head.<sup>[30]</sup>

## Visualizing the Mechanism: Cholinergic Synapse

The following diagram illustrates the role of acetylcholinesterase in the cholinergic synapse and the mechanism of its inhibition by pyridazine analogs.



[Click to download full resolution via product page](#)

Caption: Cholinergic Synapse and AChE Inhibition.[6][17][23][31][32]

# Experimental Protocols: A Guide to In Vitro and In Vivo Evaluation

To ensure the reproducibility and validity of pharmacological studies, standardized experimental protocols are essential. This section provides detailed, step-by-step methodologies for key assays used to evaluate the anticancer, antimicrobial, and anti-inflammatory activities of pyridazine analogs.

## General Experimental Workflow



[Click to download full resolution via product page](#)

Caption: General Experimental Workflow for Pharmacological Evaluation.

## MTT Assay for Anticancer Activity

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[\[15\]](#)

#### Materials:

- Cancer cell lines
- Culture medium
- Pyridazine analogs (test compounds)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a specialized detergent reagent)[\[15\]](#)
- 96-well microplates
- Microplate reader

#### Procedure:

- Cell Seeding: Seed cancer cells into a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[\[15\]](#)
- Compound Treatment: Treat the cells with various concentrations of the pyridazine analogs and incubate for a specified period (e.g., 48 or 72 hours).
- MTT Addition: Add 10  $\mu$ L of MTT solution to each well and incubate for 2 to 4 hours, or until a purple precipitate is visible.[\[15\]](#)
- Formazan Solubilization: Add 100  $\mu$ L of the solubilization solution to each well to dissolve the formazan crystals.[\[15\]](#)
- Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

- Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC<sub>50</sub> value for each compound.

## Agar Well Diffusion Method for Antimicrobial Activity

This method is used to assess the antimicrobial activity of a substance by measuring the zone of inhibition of microbial growth on an agar plate.[8][19][24][33][34]

### Materials:

- Bacterial or fungal strains
- Nutrient agar or Mueller-Hinton agar plates
- Pyridazine analogs (test compounds)
- Positive control (standard antibiotic) and negative control (solvent)
- Sterile cork borer or pipette tip
- Incubator

### Procedure:

- Inoculation: Inoculate the surface of the agar plates with a standardized suspension of the test microorganism to create a lawn culture.[19][34]
- Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[34]
- Compound Addition: Add a defined volume of the test compound solution, positive control, and negative control to the respective wells.
- Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[8][33]
- Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

- Data Analysis: A larger zone of inhibition indicates greater antimicrobial activity. The Minimum Inhibitory Concentration (MIC) can be determined using a broth dilution method for more quantitative results.[\[33\]](#)

## Carrageenan-Induced Paw Edema in Rats for Anti-inflammatory Activity

This *in vivo* model is used to evaluate the acute anti-inflammatory activity of a compound.[\[7\]\[9\]](#) [\[18\]](#)[\[21\]](#)[\[35\]](#)

Materials:

- Wistar or Sprague-Dawley rats (180-200 g)
- Carrageenan solution (1% w/v in saline)
- Pyridazine analogs (test compounds)
- Positive control (e.g., Indomethacin)
- Plethysmometer

Procedure:

- Animal Grouping: Randomly divide the rats into control and treatment groups.
- Compound Administration: Administer the test compound or positive control to the respective groups (e.g., orally or intraperitoneally) one hour before carrageenan injection.[\[9\]](#)[\[18\]](#)
- Edema Induction: Inject 0.1 mL of carrageenan solution into the subplantar region of the right hind paw of each rat.[\[9\]](#)[\[18\]](#)
- Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[\[9\]](#)
- Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the control group.

## Ellman's Method for Acetylcholinesterase Inhibition

This spectrophotometric assay is widely used to measure AChE activity and screen for its inhibitors.[\[10\]](#)[\[11\]](#)[\[16\]](#)[\[30\]](#)[\[36\]](#)

### Materials:

- Acetylcholinesterase (AChE) enzyme
- Acetylthiocholine iodide (ATCI) as the substrate
- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
- Phosphate buffer (pH 8.0)
- Pyridazine analogs (test compounds)
- 96-well microplate
- Microplate reader

### Procedure:

- Reagent Preparation: Prepare solutions of AChE, ATCI, DTNB, and the test compounds in phosphate buffer.
- Assay Setup: In a 96-well plate, add the buffer, AChE solution, DTNB, and the test compound or solvent (for control) to the wells.[\[16\]](#)
- Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.[\[16\]](#)
- Reaction Initiation: Start the reaction by adding the ATCI substrate to all wells.
- Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The yellow color is produced from the reaction of thiocholine (the product of ATCI hydrolysis by AChE) with DTNB.[\[10\]](#)[\[36\]](#)

- Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor and determine the IC50 value.

## Conclusion

The pyridazine scaffold represents a highly privileged structure in medicinal chemistry, offering a foundation for the development of a wide array of pharmacologically active agents. This guide has provided a comparative analysis of pyridazine analogs across anticancer, antimicrobial, anti-inflammatory, and neuroprotective domains, supported by quantitative experimental data. The detailed experimental protocols and mechanistic pathway diagrams are intended to serve as a valuable resource for researchers in the field. The structure-activity relationships highlighted herein offer insights for the rational design of more potent and selective pyridazine-based drug candidates. As research continues to unravel the full potential of this versatile nucleus, it is anticipated that new and improved pyridazine-containing therapeutics will emerge to address a multitude of unmet medical needs.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. "Pyridopyridazine": A Versatile Nucleus in Pharmaceutical Field [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 8. hereditybio.in [hereditybio.in]

- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. atcc.org [atcc.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. chemistnotes.com [chemistnotes.com]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. inotiv.com [inotiv.com]
- 22. texaschildrens.org [texaschildrens.org]
- 23. researchgate.net [researchgate.net]
- 24. academic.oup.com [academic.oup.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. The Nuclear Factor NF- $\kappa$ B Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Upregulation of cyclooxygenase-2 is associated with activation of the alternative nuclear factor kappa B signaling pathway in colonic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Acetylcholine Neurotransmission (Section 1, Chapter 11) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]
- 32. KEGG PATHWAY: map04725 [genome.jp]

- 33. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 34. youtube.com [youtube.com]
- 35. Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Pyridazine Scaffold: A Comparative Guide to its Pharmacological Versatility]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1581773#comparative-analysis-of-pyridazine-analogs-in-pharmacological-studies>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)